N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine
Overview
Description
“N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine” is a synthetic compound . It has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives, which includes “N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine”, has been a topic of research . The process involves the hybridization of two distinct imidazo[1,2-b]pyridazines, followed by optimization .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine” is complex. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .Chemical Reactions Analysis
The compound has been found to exhibit potent inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Scientific Research Applications
Synthesis and Catalysis
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the compound , have been synthesized using N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide and poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) as catalysts. This synthesis occurs at room temperature under solvent-free conditions, highlighting a mild and efficient synthesis method for such compounds (Ghorbani‐Vaghei & Amiri, 2014).
Crystal Structure Analysis
A study on imidazo[1,2-a]pyridine derivatives, which are structurally similar to N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine, focused on their crystal structure and Hirshfeld surface analysis. This research is crucial for understanding the molecular geometry and interactions of such compounds (Dhanalakshmi et al., 2018).
Computational Docking in Tropical Disease Research
In the realm of tropical disease research, imidazo-azines, a category that includes compounds like N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine, were screened against tropical disease targets using computational docking. The study found potential for these compounds to act as selective inhibitors against multiple receptors related to diseases like malaria and tuberculosis (Kumar et al., 2014).
Exploration in Anticancer Research
A study synthesized copper and zinc imidazo[1,2-a]pyridine complexes, closely related to the target compound, and tested them against various cancer cell lines. Some copper complexes showed significant anticancer activity, indicating potential applications of similar compounds in oncology (Dam et al., 2017).
Future Directions
properties
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)17-13-20-19-12-11-18(22-23(17)19)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAXFDJYOFXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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